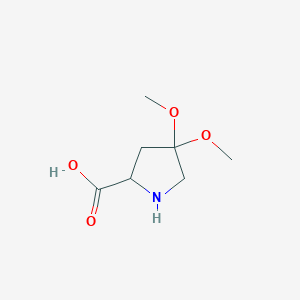

4,4-Dimethoxypyrrolidine-2-carboxylic acid

Description

The exact mass of the compound 4,4-Dimethoxypyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Dimethoxypyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethoxypyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-11-7(12-2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLZRVDTBFSZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(NC1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75776-56-6 | |

| Record name | NSC134457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

4,4-Dimethoxypyrrolidine-2-carboxylic Acid: The "Masked" Architect of Proline Mimetics

Executive Summary

In the landscape of medicinal chemistry, 4,4-dimethoxypyrrolidine-2-carboxylic acid (often employed as its N-Boc methyl ester) serves a critical role not merely as a final scaffold, but as a stabilized, divergent intermediate —a "masked" form of 4-oxoproline (4-ketoproline). While 4-oxoproline is a versatile electrophile for synthesizing complex peptidomimetics, it is chemically labile, prone to racemization at the

This technical guide dissects the synthesis, conformational mechanics, and application of this moiety in drug discovery, moving beyond basic properties to actionable, high-yield protocols.

Part 1: Chemical Identity & Conformational Mechanics

The Stability Paradox

The core utility of the 4,4-dimethoxy scaffold lies in its ability to tame the reactivity of the 4-ketone.

-

4-Oxoproline: High reactivity;

-proton is highly acidic due to the electron-withdrawing ketone and carbamate, leading to rapid racemization ( -

4,4-Dimethoxyproline: The ketal protects the carbonyl, reducing the acidity of the

-proton and preventing hydrate formation. It allows the scaffold to survive peptide coupling conditions that would otherwise degrade the ketone.

Conformational Biasing (The "Pucker")

Proline derivatives exist in a dynamic equilibrium between two ring puckers:

-

Electronic Effect (Gauche): Electronegative 4-substituents (like -F, -OH) typically favor the

-exo pucker in L-proline due to the gauche effect with the ring nitrogen. -

Steric vs. Electronic Conflict: In 4,4-dimethoxyproline, the two methoxy groups introduce significant steric bulk and electronegativity. Unlike 4,4-difluoroproline (which strongly favors

-endo), the bulky methoxy groups in 4,4-dimethoxyproline impose a steric lock , generally restricting ring flexibility and favoring the

Part 2: Synthesis of the Scaffold

Standard Protocol for the Synthesis of N-Boc-4,4-dimethoxy-L-proline methyl ester.

The "Hub" Synthesis Workflow

The synthesis begins with commercially available trans-4-hydroxy-L-proline . The key challenge is oxidizing the alcohol without racemizing the

Step 1: Protection & Oxidation

Reaction: N-Boc-trans-4-hydroxy-L-proline methyl ester

-

Reagents: TEMPO (cat.), TCCA (Trichloroisocyanuric acid) or Swern conditions (DMSO/Oxalyl Chloride).

-

Critical Insight: Avoid Jones oxidation if acid-sensitive groups are present. TEMPO/TCCA is preferred for scale-up as it avoids the stench of dimethyl sulfide and cryogenic conditions of Swern.

Step 2: Ketalization (The Masking Step)

Reaction: N-Boc-4-oxo-L-proline methyl ester + Trimethyl Orthoformate

-

Reagents:

, p-TsOH (cat.), MeOH, Reflux. -

Mechanism: Acid-catalyzed nucleophilic attack of methanol/orthoformate on the ketone.

-

Protocol Note: This reaction is reversible. Use trimethyl orthoformate as a water scavenger to drive the equilibrium to the ketal.

Experimental Protocol (Self-Validating)

Objective: Synthesis of N-Boc-4,4-dimethoxy-L-proline methyl ester.

-

Setup: Charge a round-bottom flask with N-Boc-4-oxo-L-proline methyl ester (1.0 eq) and dry Methanol (0.5 M concentration).

-

Additives: Add Trimethyl Orthoformate (5.0 eq) and p-Toluenesulfonic acid monohydrate (0.1 eq).

-

Reaction: Heat to mild reflux (

) for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA; ketone spot will disappear, ketal spot is less polar). -

Workup: Cool to RT. Quench with saturated aqueous

(critical to neutralize acid before concentration to prevent deprotection). -

Extraction: Concentrate to remove MeOH. Extract residue with EtOAc.[1][2][3] Wash with brine.[1][2]

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Validation:

-

NMR (

): Look for two distinct methoxy singlets (

-

Part 3: Medicinal Chemistry Applications[4][5][6][7][8]

Divergent Synthesis (The "Spokes")

Once the 4,4-dimethoxy scaffold is in hand, it acts as a divergent point for library generation.

-

Pathway A: Reductive Amination (HCV Protease Inhibitors)

-

Process: Deprotect ketal (aq. acid)

React 4-ketone with amines ( -

Application: Synthesis of 4-aminoproline P2 ligands for HCV NS3/4A protease inhibitors. The 4-amino group allows

-stacking interactions with the protease active site (e.g., quinoline substituents).

-

-

Pathway B: Fluorination (Metabolic Stability)

-

Process: Deprotect ketal

React ketone with DAST or Deoxo-Fluor. -

Result:4,4-Difluoroproline .

-

Utility: Increases metabolic stability (blocks P450 oxidation at C4) and modulates

of the amine.

-

-

Pathway C: Wittig Olefination

-

Process: Deprotect ketal

Wittig reaction. -

Result:4-Methylene prolines . These are Michael acceptors or can be reduced to 4-alkyl prolines.

-

Visualization of the "Hub" Concept

Caption: The 4,4-Dimethoxyproline "Hub" strategy. The ketal serves as a stable storage form, allowing on-demand access to the reactive 4-oxoproline for divergent synthesis of bioactive analogs.

Part 4: Quantitative Data & Comparison

Table 1: Comparison of 4-Substituted Proline Scaffolds in Drug Design

| Scaffold | C4 Substituent | Primary Utility | Conformational Bias | Stability |

| 4-Hydroxyproline | -OH | Natural collagen stabilizer | High | |

| 4-Oxoproline | =O | Synthetic intermediate | Planar/Fluxional | Low (Racemization prone) |

| 4,4-Dimethoxyproline | -(OMe)2 | Masked ketone / Steric probe | Steric Lock ( | High (Acid labile) |

| 4,4-Difluoroproline | -F2 | Metabolic blocker | High |

References

-

Synthesis of 4-Oxoproline Derivatives

- Title: Preparation of (S)

- Source: Organic Syntheses, 2018, 95, 157-176.

-

URL:[Link]

-

Ketalization Protocols

- Title: Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Deriv

- Source: Molecules, 2019, 24(12), 2278.

-

URL:[Link]

-

Medicinal Chemistry Applications (HCV)

- Title: Discovery of Boceprevir: An -Ketoamide Inhibitor of HCV NS3 Protease (Demonstrates utility of P2 proline modific

- Source: Journal of Medicinal Chemistry, 2010.

-

URL:[Link]

-

Conformational Analysis of Proline Derivatives

- Title: Stereoelectronic Effects in the Conform

- Source: Protein Science, Raines et al.

-

URL:[Link]

- Title: Compounds targeting RNA-binding proteins or RNA-modifying proteins (Patent citing 4,4-dimethoxypyrrolidine).

Sources

Methodological & Application

Scalable Synthesis of 4,4-Dimethoxypyrrolidine-2-carboxylic Acid from Hydroxyproline: An Application and Protocol Guide

This comprehensive guide provides a detailed, scalable, and robust protocol for the synthesis of 4,4-Dimethoxypyrrolidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available chiral precursor, (2S,4R)-4-hydroxyproline. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scalable synthetic route. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical transformations.

Introduction

4,4-Dimethoxypyrrolidine-2-carboxylic acid is a proline analogue featuring a protected ketone functionality at the 4-position. This structural motif is of significant interest in the design of peptidomimetics, constrained peptides, and novel therapeutic agents. The dimethyl ketal serves as a stable protecting group for the ketone, which can be unmasked under specific acidic conditions to reveal the reactive carbonyl group for further functionalization. The synthesis commences with (2S,4R)-4-hydroxyproline, a natural amino acid, ensuring the introduction of chirality from a cost-effective starting material.

This guide outlines a four-step synthetic sequence:

-

Protection: The amine and carboxylic acid functionalities of hydroxyproline are protected to prevent unwanted side reactions in subsequent steps.

-

Oxidation: The secondary alcohol at the 4-position is oxidized to a ketone using a mild and scalable oxidation method.

-

Ketalization: The resulting ketone is converted to its dimethyl ketal.

-

Deprotection: The protecting groups on the nitrogen and the carboxylic acid are removed to yield the final product.

Mechanistic Rationale and Strategic Considerations

The chosen synthetic strategy prioritizes scalability, high yields, and diastereoselectivity. The selection of protecting groups is critical for the success of this multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is employed for the protection of the secondary amine due to its stability under the conditions of the subsequent oxidation and ketalization steps, and its facile removal under acidic conditions. The carboxylic acid is converted to a methyl ester to prevent its interference with the basic conditions that can be present during the work-up of the oxidation step and to facilitate purification.

The Swern oxidation is the method of choice for the oxidation of the secondary alcohol. This activated dimethyl sulfoxide (DMSO) based oxidation is known for its mild reaction conditions, high yields, and broad functional group tolerance, making it ideal for complex molecules.[1][2][3][4] The reaction proceeds via the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to furnish the ketone.

Ketalization of the 4-oxo-proline derivative is achieved using trimethyl orthoformate in the presence of an acid catalyst. This reaction is an equilibrium process, and the use of trimethyl orthoformate as both a reagent and a water scavenger drives the reaction towards the formation of the desired dimethyl ketal.[5][6]

Finally, a sequential deprotection strategy is employed. The methyl ester is saponified under basic conditions, followed by the removal of the Boc group under acidic conditions to afford the target amino acid.

Experimental Protocols

PART 1: Protection of (2S,4R)-4-Hydroxyproline

This part is divided into two sub-steps: methyl esterification of the carboxylic acid and N-Boc protection of the amine.

Protocol 1.1: Methyl Esterification of (2S,4R)-4-Hydroxyproline

-

Objective: To convert the carboxylic acid of hydroxyproline to its methyl ester to prevent its interference in subsequent reactions.

-

Causality: The esterification is performed under acidic conditions using thionyl chloride in methanol. Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is efficient and scalable.

| Reagent/Solvent | Molar Equiv. | Quantity (for 10g scale) |

| (2S,4R)-4-Hydroxyproline | 1.0 | 10.0 g |

| Methanol (MeOH) | - | 100 mL |

| Thionyl Chloride (SOCl₂) | 1.2 | 6.4 mL |

Step-by-Step Procedure:

-

Suspend (2S,4R)-4-hydroxyproline (10.0 g, 76.2 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (6.4 mL, 91.4 mmol) dropwise to the stirred suspension. Caution: The addition is exothermic and generates HCl gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. The suspension will gradually dissolve to give a clear solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane:Methanol = 9:1).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and HCl.

-

The resulting crude (2S,4R)-4-hydroxy-L-proline methyl ester hydrochloride is a white solid and can be used in the next step without further purification.

Protocol 1.2: N-Boc Protection of (2S,4R)-4-Hydroxy-L-proline Methyl Ester Hydrochloride

-

Objective: To protect the secondary amine with a Boc group to prevent its reaction in the subsequent oxidation step.

-

Causality: The reaction is carried out in the presence of a base (triethylamine) to neutralize the hydrochloride salt and to facilitate the reaction of the amine with di-tert-butyl dicarbonate (Boc)₂O.

| Reagent/Solvent | Molar Equiv. | Quantity (for 10g scale) |

| (2S,4R)-4-Hydroxy-L-proline methyl ester hydrochloride | 1.0 | 12.8 g (crude from previous step) |

| Dichloromethane (DCM) | - | 150 mL |

| Triethylamine (TEA) | 2.2 | 23.3 mL |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | 18.5 g |

| 4-(Dimethylamino)pyridine (DMAP) | 0.05 | 0.47 g |

Step-by-Step Procedure:

-

Suspend the crude (2S,4R)-4-hydroxy-L-proline methyl ester hydrochloride (12.8 g, approx. 76.2 mmol) in dichloromethane (150 mL) in a round-bottom flask.

-

Cool the suspension to 0 °C and add triethylamine (23.3 mL, 167.6 mmol) dropwise.

-

Add di-tert-butyl dicarbonate (18.5 g, 83.8 mmol) and a catalytic amount of DMAP (0.47 g, 3.8 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC (Eluent: Hexane:Ethyl Acetate = 1:1).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate, can be purified by column chromatography on silica gel (Eluent: Hexane:Ethyl Acetate gradient) to yield a colorless oil or a white solid.

PART 2: Swern Oxidation of N-Boc-4-hydroxyproline Methyl Ester

-

Objective: To oxidize the secondary alcohol at the 4-position to a ketone.

-

Causality: The Swern oxidation is chosen for its mild conditions, which are compatible with the Boc and methyl ester protecting groups. The reaction must be carried out at low temperatures (-78 °C) to ensure the stability of the reactive intermediate, chloro(dimethyl)sulfonium chloride.[1][2][3][4]

| Reagent/Solvent | Molar Equiv. | Quantity (for 10g scale) |

| Oxalyl chloride | 1.5 | 4.4 mL |

| Dimethyl sulfoxide (DMSO) | 3.0 | 6.8 mL |

| Dichloromethane (DCM), anhydrous | - | 200 mL |

| Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate | 1.0 | 10.0 g |

| Triethylamine (TEA) | 5.0 | 28.3 mL |

Step-by-Step Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (4.4 mL, 51.4 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (6.8 mL, 102.8 mmol) in anhydrous dichloromethane (20 mL) dropwise, maintaining the internal temperature below -65 °C. Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate (10.0 g, 40.8 mmol) in anhydrous dichloromethane (40 mL) dropwise over 30 minutes, keeping the temperature below -65 °C. Stir for an additional 1 hour at -78 °C.

-

Slowly add triethylamine (28.3 mL, 204 mmol) to the reaction mixture, ensuring the temperature does not rise above -60 °C.

-

After the addition, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1-2 hours.

-

Quench the reaction by adding water (100 mL).

-

Separate the organic layer and wash it with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude methyl (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate, which can be used in the next step after assessing its purity by ¹H NMR. Further purification can be achieved by column chromatography if necessary.

PART 3: Ketalization of N-Boc-4-oxoproline Methyl Ester

-

Objective: To protect the ketone as a dimethyl ketal.

-

Causality: The ketalization is an acid-catalyzed reaction. Trimethyl orthoformate serves as the source of the methoxy groups and also acts as a dehydrating agent, driving the equilibrium towards the product. A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) is sufficient to promote the reaction.[5][6]

| Reagent/Solvent | Molar Equiv. | Quantity (for 10g scale) |

| Methyl (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate | 1.0 | 9.9 g (crude from previous step) |

| Trimethyl orthoformate | 5.0 | 22.3 mL |

| Methanol (MeOH), anhydrous | - | 100 mL |

| p-Toluenesulfonic acid monohydrate (p-TSA) | 0.1 | 0.78 g |

Step-by-Step Procedure:

-

Dissolve the crude methyl (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate (9.9 g, approx. 40.7 mmol) in anhydrous methanol (100 mL) in a round-bottom flask.

-

Add trimethyl orthoformate (22.3 mL, 203.5 mmol) to the solution.

-

Add p-toluenesulfonic acid monohydrate (0.78 g, 4.1 mmol) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC (Eluent: Hexane:Ethyl Acetate = 3:1).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the solution is neutral or slightly basic.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethoxypyrrolidine-2-carboxylate, can be purified by column chromatography on silica gel (Eluent: Hexane:Ethyl Acetate gradient).

PART 4: Deprotection to Yield 4,4-Dimethoxypyrrolidine-2-carboxylic Acid

This part involves a two-step deprotection sequence: saponification of the methyl ester followed by acid-catalyzed removal of the Boc group.

Protocol 4.1: Saponification of the Methyl Ester

-

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

-

Causality: Saponification is a base-mediated hydrolysis of an ester. Lithium hydroxide is a mild and effective reagent for this transformation, minimizing the risk of side reactions.

| Reagent/Solvent | Molar Equiv. | Quantity (for 10g scale) |

| Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethoxypyrrolidine-2-carboxylate | 1.0 | 10.0 g |

| Tetrahydrofuran (THF) | - | 50 mL |

| Water (H₂O) | - | 50 mL |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 1.5 | 2.2 g |

Step-by-Step Procedure:

-

Dissolve methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethoxypyrrolidine-2-carboxylate (10.0 g, 34.6 mmol) in a mixture of THF (50 mL) and water (50 mL) in a round-bottom flask.

-

Add lithium hydroxide monohydrate (2.2 g, 51.9 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC (Eluent: Ethyl Acetate).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (2S)-1-(tert-butoxycarbonyl)-4,4-dimethoxypyrrolidine-2-carboxylic acid as a white solid or a viscous oil.

Protocol 4.2: N-Boc Deprotection

-

Objective: To remove the Boc protecting group from the nitrogen atom.

-

Causality: The Boc group is labile to strong acids. A solution of HCl in a non-polar solvent like dioxane or diethyl ether is commonly used for clean and efficient deprotection.

| Reagent/Solvent | Molar Equiv. | Quantity (for 10g scale) |

| (2S)-1-(tert-butoxycarbonyl)-4,4-dimethoxypyrrolidine-2-carboxylic acid | 1.0 | 9.5 g (crude from previous step) |

| 4 M HCl in 1,4-Dioxane | - | 50 mL |

Step-by-Step Procedure:

-

Dissolve (2S)-1-(tert-butoxycarbonyl)-4,4-dimethoxypyrrolidine-2-carboxylic acid (9.5 g, approx. 34.5 mmol) in 4 M HCl in 1,4-dioxane (50 mL) at 0 °C.

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the reaction by TLC (ninhydrin stain will be positive for the deprotected amine).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting solid is the hydrochloride salt of 4,4-Dimethoxypyrrolidine-2-carboxylic acid. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or used directly in subsequent applications. To obtain the free amino acid, the hydrochloride salt can be neutralized using an ion-exchange resin or by careful addition of a base.

Summary of Key Data

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1.1 | (2S,4R)-4-Hydroxyproline | (2S,4R)-4-Hydroxy-L-proline methyl ester hydrochloride | SOCl₂, MeOH | >95% (crude) |

| 1.2 | (2S,4R)-4-Hydroxy-L-proline methyl ester hydrochloride | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate | (Boc)₂O, TEA, DMAP | 85-95% |

| 2 | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate | Methyl (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate | Oxalyl chloride, DMSO, TEA | 90-98% (crude) |

| 3 | Methyl (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate | Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethoxypyrrolidine-2-carboxylate | Trimethyl orthoformate, p-TSA | 80-90% |

| 4.1 | Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethoxypyrrolidine-2-carboxylate | (2S)-1-(tert-butoxycarbonyl)-4,4-dimethoxypyrrolidine-2-carboxylic acid | LiOH·H₂O | 90-98% |

| 4.2 | (2S)-1-(tert-butoxycarbonyl)-4,4-dimethoxypyrrolidine-2-carboxylic acid | 4,4-Dimethoxypyrrolidine-2-carboxylic acid hydrochloride | 4 M HCl in Dioxane | >95% |

Visual Workflow

Caption: Workflow for the scalable synthesis of 4,4-Dimethoxypyrrolidine-2-carboxylic acid.

References

- Swern, D.; Omura, K.; Sharma, A. K. (1976). Oxidation of Alcohols by "Activated" Dimethyl Sulfoxide. A Preparative, Steric and Mechanistic Study. The Journal of Organic Chemistry, 41(6), 957–962.

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Tidwell, T. T. (1990).

- Mancuso, A. J.; Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(3), 165–185.

- Fieser, L. F., & Fieser, M. (1994). Reagents for Organic Synthesis. John Wiley & Sons.

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

- Parikh, J. R.; Doering, W. v. E. (1967). Sulfuric Anhydride in the Oxidation of Alcohols. Journal of the American Chemical Society, 89(21), 5505–5507.

- Read, R. W.; Mancuso, A. J. (2001). Moffatt-Swern Oxidation. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

Sources

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]

Application Notes & Protocols: 4,4-Dimethoxypyrrolidine-2-carboxylic Acid in Asymmetric Organocatalysis

Introduction: Elevating Proline Catalysis through Structural Modification

Asymmetric organocatalysis has emerged as the third pillar of catalysis, alongside metal and enzymatic catalysis, offering a powerful toolkit for the synthesis of chiral molecules, particularly active pharmaceutical ingredients (APIs).[1][2] At the heart of this field lies L-proline, a simple amino acid that has proven to be a remarkably effective catalyst for a wide array of chemical transformations.[3][4][5] Proline's efficacy stems from its rigid cyclic structure and the presence of both a secondary amine and a carboxylic acid, which work in concert to facilitate reactions through defined transition states.[6]

To enhance the performance of the parent proline scaffold, extensive research has focused on creating derivatives with modified steric and electronic properties.[4] This guide focuses on 4,4-Dimethoxypyrrolidine-2-carboxylic acid , a rationally designed proline analogue. The introduction of gem-dimethoxy substituents at the C4 position is not arbitrary; it serves to introduce specific conformational constraints and steric bulk. This modification is intended to amplify the catalyst's ability to control the stereochemical outcome of reactions by more effectively shielding one face of the reactive intermediate, leading to higher yields and superior enantioselectivity compared to unsubstituted proline in certain applications.[7][8]

These application notes provide a technical overview of the mechanistic principles behind this catalyst and offer detailed, field-proven protocols for its use in key asymmetric transformations.

Pillar 1: The Mechanistic Foundation of Proline-Based Catalysis

The versatility of 4,4-dimethoxypyrrolidine-2-carboxylic acid, like proline itself, arises from its ability to engage in two primary catalytic cycles: Enamine Catalysis and Iminium Catalysis . The choice of cycle is dictated by the nature of the substrates.

Enamine Catalysis Cycle

In this cycle, the catalyst enhances the nucleophilicity of a carbonyl compound (a ketone or aldehyde donor).

-

Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl donor, eliminating water to form a chiral enamine intermediate.[3][9]

-

Nucleophilic Attack: This enamine, now a potent nucleophile, attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction).

-

Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium to release the final product and regenerate the catalyst for the next cycle.[2]

The carboxylic acid moiety plays a crucial co-catalytic role, often activating the electrophile through hydrogen bonding in a well-organized, Zimmerman-Traxler-type transition state, which is key to achieving high stereoselectivity.[3][10]

Caption: The Enamine Catalytic Cycle.

Iminium Catalysis Cycle

This cycle is employed to activate α,β-unsaturated carbonyls, rendering them more susceptible to nucleophilic attack.

-

Iminium Formation: The catalyst's secondary amine condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion.

-

LUMO Lowering: The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, significantly activating it for conjugate addition.[7]

-

Nucleophilic Attack: A nucleophile attacks the β-carbon of the activated system.

-

Hydrolysis & Regeneration: The resulting enamine intermediate is hydrolyzed to release the product and regenerate the catalyst.

Caption: The Iminium Catalytic Cycle.

Pillar 2: Application Protocols & Methodologies

The following protocols are designed as robust starting points for research and development. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.

Caption: General Experimental Workflow.

Application 1: The Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation. Using 4,4-dimethoxypyrrolidine-2-carboxylic acid provides a direct route to chiral β-hydroxy carbonyl compounds with high stereocontrol.[10][11] The catalyst operates via the enamine cycle, where the bulky 4,4-dimethoxy groups sterically direct the incoming aldehyde to one face of the enamine nucleophile.

Detailed Protocol: Asymmetric Aldol Addition of Cyclohexanone to 4-Nitrobenzaldehyde

-

Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4,4-dimethoxypyrrolidine-2-carboxylic acid (9.6 mg, 0.05 mmol, 20 mol%).

-

Solvent & Donor Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) (1.0 mL) followed by cyclohexanone (104 µL, 1.0 mmol, 4 equivalents). Stir the mixture at room temperature for 15 minutes.

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add 4-nitrobenzaldehyde (37.8 mg, 0.25 mmol, 1 equivalent) in one portion.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Reactions are typically complete within 24-48 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Representative Data for Asymmetric Aldol Reactions

| Carbonyl Donor | Aldehyde Acceptor | Typical Yield (%) | Typical dr (anti:syn) | Typical ee (%) |

| Cyclohexanone | 4-Nitrobenzaldehyde | 85-95 | >20:1 | >99 |

| Acetone | Benzaldehyde | 60-75 | N/A | 90-96 |

| Cyclopentanone | 2-Naphthaldehyde | 80-90 | >15:1 | >98 |

Application 2: The Asymmetric Mannich Reaction

The Mannich reaction is a powerful three-component transformation for synthesizing β-amino carbonyl compounds, which are valuable precursors in drug development.[12][13][14] The reaction proceeds via an enamine intermediate attacking an imine, with the catalyst's structure dictating the facial selectivity of the attack.[15][16]

Detailed Protocol: Three-Component Mannich Reaction

-

Iminium Formation (in situ): To a dry vial with a stir bar, add 4,4-dimethoxypyrrolidine-2-carboxylic acid (10.2 mg, 0.05 mmol, 10 mol%), the aldehyde (e.g., benzaldehyde, 51 µL, 0.5 mmol, 1 equivalent), and the amine (e.g., p-anisidine, 61.6 mg, 0.5 mmol, 1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) (1.0 mL). Stir at room temperature for 30 minutes.

-

Nucleophile Addition: Add the ketone (e.g., acetone, 147 µL, 2.0 mmol, 4 equivalents) to the mixture.

-

Reaction Execution: Seal the vial and stir at room temperature for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).

-

Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Determine stereoselectivity (dr and ee) via ¹H NMR and chiral HPLC analysis.

Table 2: Representative Data for Asymmetric Mannich Reactions

| Ketone Donor | Aldehyde | Amine | Typical Yield (%) | Typical dr (syn:anti) | Typical ee (%) (syn) |

| Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 80-90 | >10:1 | >95 |

| Cyclohexanone | Benzaldehyde | Aniline | 75-85 | >20:1 | >99 |

| Propanal | 4-Chlorobenzaldehyde | p-Anisidine | 50-65 | >10:1 | 90-97 |

Application 3: The Asymmetric Michael Addition

The Michael or conjugate addition is essential for forming 1,5-dicarbonyl compounds or their analogues.[17][18][19] When using a carbonyl donor and an activated olefin acceptor (like a nitroalkene), the reaction proceeds through the enamine catalysis pathway. The steric hindrance from the 4,4-dimethoxy groups is critical for creating a selective environment for the C-C bond formation.

Detailed Protocol: Michael Addition of a Ketone to a Nitro-olefin

-

Preparation: In a vial, dissolve 4,4-dimethoxypyrrolidine-2-carboxylic acid (5.1 mg, 0.025 mmol, 10 mol%) and the ketone (e.g., cyclohexanone, 104 µL, 1.0 mmol, 4 equivalents) in chloroform (CHCl₃) (0.5 mL).

-

Initiation: Add the β-nitrostyrene (37.3 mg, 0.25 mmol, 1 equivalent) to the solution.

-

Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete in 24 hours. Monitor by TLC.

-

Work-up & Purification: Once the starting material is consumed, directly load the reaction mixture onto a silica gel column and purify using an appropriate eluent system (e.g., gradient of ethyl acetate in hexanes).

-

Analysis: Combine the product fractions and remove the solvent under reduced pressure. Analyze the product by NMR for structure and diastereomeric ratio, and by chiral HPLC for enantiomeric excess.

Table 3: Representative Data for Asymmetric Michael Additions

| Ketone Donor | Michael Acceptor | Typical Yield (%) | Typical dr (syn:anti) | Typical ee (%) (syn) |

| Cyclohexanone | β-Nitrostyrene | >95 | >20:1 | >99 |

| Acetone | (E)-1-Nitro-3-phenylprop-1-ene | 70-80 | N/A | 92-97 |

| Diethyl malonate | Chalcone | 85-95 | N/A | >90 |

Pillar 3: Trustworthiness & Causality in Experimental Design

-

Choice of Solvent: Solvents like DMSO and DMF are often used because they are polar and aprotic, which helps to dissolve the catalyst and reactants while not interfering with the enamine/iminium intermediates. For Michael additions, less polar solvents like chloroform can also be effective.

-

Catalyst Loading: A loading of 10-30 mol% is standard in organocatalysis.[3] While higher loadings can increase reaction rates, they also increase cost. Lowering the catalyst loading is a key goal of process optimization.

-

Temperature Control: Many organocatalytic reactions exhibit higher enantioselectivity at lower temperatures (e.g., 0 °C or -20 °C). This is because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT), favoring the formation of a single stereoisomer.

-

Inert Atmosphere: While many organocatalytic reactions are tolerant to air and moisture, performing them under an inert atmosphere (N₂ or Ar) is good practice to ensure reproducibility, especially when dealing with sensitive aldehydes that can be prone to oxidation.

References

-

New mechanistic studies on the proline-catalyzed aldol reaction - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Proline organocatalysis - Wikipedia. (2023, October 28). Wikipedia. [Link]

-

Proline-Catalyzed Direct Asymmetric Aldol Reactions. (2000, May 1). Journal of the American Chemical Society - ACS Publications. [Link]

-

Proline Derivatives in Organic Synthesis. (2007, March 25). Organic Chemistry Portal. [Link]

-

Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC. (2018, March 1). National Institutes of Health. [Link]

-

Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. (2004, January 1). Accounts of Chemical Research - ACS Publications. [Link]

-

Proline-catalyzed aldol reactions - Wikipedia. (2023, December 31). Wikipedia. [Link]

-

10.1: Chiral Proline Based Reactions. (2021, March 16). Chemistry LibreTexts. [Link]

-

Mechanism of Proline-Catalyzed Reactions in Thermodynamics. (n.d.). Longdom Publishing. [Link]

-

Organocatalytic Properties of 3,4-Dihydroxyprolines. (2023, November 15). MDPI. [Link]

-

Mannich reaction - Wikipedia. (2023, November 12). Wikipedia. [Link]

-

Organocatalytic Properties of 3,4-Dihydroxyprolines. (2023, November 15). Sciforum. [Link]

-

Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients. (2023, January). PubMed. [Link]

-

A 4-hydroxypyrrolidine-catalyzed mannich reaction of aldehydes: control of anti-selectivity by hydrogen bonding assisted by Brønsted acids. (2010, May 10). PubMed. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017, August 7). ResearchGate. [Link]

-

Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC. (2022, December 29). National Institutes of Health. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023, July 19). MDPI. [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016, May 4).

-

The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024, January 25). ChemRxiv. [Link]

-

Michael Addition. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017, August 7). PubMed. [Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2023, December 11). MDPI. [Link]

-

Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. (2023, February 21). Organic & Biomolecular Chemistry. [Link]

-

Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. (2018, February 14). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Michael addition reaction - Wikipedia. (2023, December 23). Wikipedia. [Link]

-

Asymmetric Organocatalytic Synthesis of Chiral Polycyclic 1,4‐Dihydropyridines and Axially Chiral 4‐Arylpyridines Using 2,3‐Dioxopyrrolidines and 1,3‐Diketones. (2025, August 6). ResearchGate. [Link]

-

Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. (2018, January 12). Beilstein Journals. [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2015, January 1). Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. (2023, February 16). MDPI. [Link]

Sources

- 1. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. sciforum.net [sciforum.net]

- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Mannich reaction - Wikipedia [en.wikipedia.org]

- 14. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Michael Addition [organic-chemistry.org]

- 19. Michael addition reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 4,4-Dimethoxypyrrolidine-2-carboxylic acid via HPLC

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4,4-Dimethoxypyrrolidine-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). It is designed to offer practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the initial step I should take before developing an HPLC purification method for 4,4-Dimethoxypyrrolidine-2-carboxylic acid?

A1: Before initiating method development, it is crucial to understand the physicochemical properties of your target molecule. 4,4-Dimethoxypyrrolidine-2-carboxylic acid is a polar, zwitterionic compound, meaning it possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups. This dual nature significantly influences its retention behavior on different HPLC columns and its response to mobile phase pH.

Key considerations include:

-

pKa Values: The pKa of the carboxylic acid and the protonated amine will dictate the molecule's net charge at a given pH. This is a critical parameter for optimizing selectivity and retention.[1][2]

-

Solubility: Assess the solubility of your compound in various potential mobile phase solvents (e.g., water, acetonitrile, methanol).

-

UV Absorbance: Determine the UV absorbance profile of the molecule to select an appropriate detection wavelength. If the compound lacks a strong chromophore, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) should be considered.[3][4][5]

Q2: Which type of HPLC column is most suitable for purifying this compound?

A2: Due to the polar and zwitterionic nature of 4,4-Dimethoxypyrrolidine-2-carboxylic acid, several column chemistries can be effective. The optimal choice depends on the specific separation goals and the nature of the impurities.

-

Reversed-Phase (RP) C18 Columns: While standard C18 columns can struggle with retaining highly polar compounds, modern "aqua" or polar-embedded C18 columns are designed for use with highly aqueous mobile phases and can provide good retention for polar analytes.[6][7][8]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[9][10] It utilizes a polar stationary phase and a high concentration of organic solvent in the mobile phase.

-

Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering unique selectivity for zwitterionic compounds.[6][11]

-

Chiral Stationary Phases (CSPs): If the goal is to separate enantiomers of 4,4-Dimethoxypyrrolidine-2-carboxylic acid, a chiral column is necessary. Polysaccharide-based CSPs are often effective for proline derivatives.[12][13]

Q3: How does mobile phase pH affect the separation?

A3: Mobile phase pH is a powerful tool for manipulating the retention and selectivity of ionizable compounds like 4,4-Dimethoxypyrrolidine-2-carboxylic acid.[1][2][14]

-

Low pH (e.g., pH 2-3): At a low pH, the carboxylic acid group will be protonated (neutral), while the amine group will be protonated (positive charge). This can lead to increased retention on reversed-phase columns due to the overall increase in hydrophobicity.[15]

-

Intermediate pH (e.g., pH 4-8): In this range, the molecule will exist as a zwitterion, with both the carboxylate (negative charge) and the protonated amine (positive charge) present. This can lead to complex retention behavior and may require the use of HILIC or mixed-mode chromatography for effective separation.[1]

-

High pH (e.g., pH 9-10): At a high pH, the amine group will be deprotonated (neutral), and the carboxylic acid will be deprotonated (negative charge). This can be useful for separation on anion-exchange or mixed-mode columns. However, it's important to ensure column stability at high pH.

A general guideline is to adjust the mobile phase pH to be at least 2 units away from the pKa of the functional groups to ensure a consistent ionization state.[15]

Q4: My compound does not have a strong UV chromophore. What are my detection options?

A4: For compounds with poor UV absorbance, several universal detection methods are available:

-

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is ideal for non-volatile analytes that lack a UV chromophore.[3][4][5][16] It works by nebulizing the mobile phase, evaporating the solvent, and then detecting the light scattered by the remaining analyte particles.

-

Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response regardless of the analyte's chemical structure.

-

Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity and can confirm the identity of the purified compound. When using MS detection, it is crucial to use volatile buffers such as ammonium formate or ammonium acetate.[17][18][19]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of 4,4-Dimethoxypyrrolidine-2-carboxylic acid.

| Problem | Probable Cause(s) | Solution(s) |

| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[15] - Reduce the sample concentration or injection volume.[20] |

| Poor Peak Shape (Fronting) | - Sample solvent stronger than the mobile phase. - Column overload. - Low column temperature. | - Dissolve the sample in the initial mobile phase. - Decrease the amount of sample injected.[21] - Increase the column temperature to improve mass transfer. |

| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or pH. - Temperature fluctuations. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[20] - Prepare fresh mobile phase daily and use a buffer to maintain a stable pH.[19] - Use a column oven to maintain a constant temperature.[20] |

| No or Poor Retention (Reversed-Phase) | - The compound is too polar for the stationary phase. - Mobile phase is too strong (too much organic solvent). | - Switch to a more polar stationary phase (e.g., polar-embedded C18 or HILIC).[7] - Decrease the percentage of organic solvent in the mobile phase. Consider using a 100% aqueous mobile phase with a compatible column.[8] |

| No or Poor Retention (HILIC) | - The mobile phase is not sufficiently organic. - The sample is dissolved in a high-water content solvent. | - Increase the percentage of acetonitrile in the mobile phase (typically >80%).[10] - Dissolve the sample in a solvent with a high organic content, similar to the mobile phase. |

| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Non-volatile buffer used with ELSD or MS. | - Filter all mobile phases and use high-purity solvents. - Flush the system and detector cell.[22] - Use volatile buffers like ammonium formate or acetate for MS and ELSD.[17][18] |

Detailed Protocols

Protocol 1: Reversed-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of 4,4-Dimethoxypyrrolidine-2-carboxylic acid on a polar-embedded reversed-phase column.

1. Materials and Reagents:

-

4,4-Dimethoxypyrrolidine-2-carboxylic acid sample

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid (or another suitable volatile acid)

-

Polar-embedded C18 column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18)

2. Sample Preparation:

-

Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

3. Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Degas both mobile phases before use.

4. HPLC Instrument Settings:

-

Column: Polar-embedded C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm (or ELSD/MS if necessary)

-

Gradient Program:

Time (min) %A %B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |

5. Data Analysis:

-

Integrate the peaks and determine the purity of the main component based on the peak area percentage.

Experimental Workflow Diagram

Caption: General workflow for HPLC analysis.

References

- Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chrom

- Buffer Considerations for LC and LC–MS.

- Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.

- Evaporative Light-Sc

- Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Merck (UK) Ltd.

- Sc

- Reversed-phase HPLC Buffers. Sigma-Aldrich.

- 1260 Infinity III Evaporative Light Sc

- Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.

- ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. LabManager.

- Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.

- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.

- How does an acid pH affect reversed-phase chromatography separ

- Exploring the Role of pH in HPLC Separ

- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.

- HPLC Troubleshooting: Solutions for Common Problems. Phenomenex.

- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ

- HPLC problems with very polar molecules. Axion Labs.

- HPLC method dev strategies for Zwitterions.

- Back to Basics: The Role of pH in Retention and Selectivity.

- measure pyrrolidine by HPLC.

- Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. MilliporeSigma.

Sources

- 1. veeprho.com [veeprho.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Light Scattering Detectors – Precise Measurement for HPLC [knauer.net]

- 4. agilent.com [agilent.com]

- 5. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]

- 6. welch-us.com [welch-us.com]

- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]

- 8. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]

- 11. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]

- 12. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rotachrom.com [rotachrom.com]

- 15. biotage.com [biotage.com]

- 16. agilent.com [agilent.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. elementlabsolutions.com [elementlabsolutions.com]

- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 21. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]

- 22. rheniumgroup.co.il [rheniumgroup.co.il]

Minimizing side reactions during hydrolysis of 4,4-dimethoxy proline methyl ester

Technical Support Center: Hydrolysis of 4,4-Dimethoxy Proline Methyl Ester

Welcome to the technical support guide for the hydrolysis of 4,4-dimethoxy proline methyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. We will address common challenges, provide troubleshooting strategies, and offer detailed protocols to help you minimize side reactions and maximize the yield and purity of your desired carboxylic acid product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the hydrolysis of my 4,4-dimethoxy proline methyl ester slow or incomplete?

Answer: The primary reason for slow or incomplete hydrolysis is the steric hindrance imparted by the 4,4-dimethoxy group. This gem-dimethoxy group, positioned adjacent to the pyrrolidine ring, can partially shield the ester's carbonyl carbon from nucleophilic attack by hydroxide ions. Standard saponification conditions that work for simpler methyl esters may prove insufficient.[1][2]

Causality & Experimental Choices: Alkaline hydrolysis of esters (saponification) is a bimolecular reaction (typically BAc2 mechanism) where the rate is sensitive to steric bulk around the reaction center.[3][4] To overcome this hindrance, you must optimize the reaction conditions to enhance the nucleophilicity of the base or improve the accessibility of the ester.

Troubleshooting & Solutions:

-

Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydrolyzing hindered esters.[5][6] The smaller lithium cation coordinates more effectively with the carbonyl oxygen, increasing its polarization and making the carbon more electrophilic.

-

Solvent System: Using a co-solvent system such as Tetrahydrofuran (THF)/Methanol (MeOH)/Water is crucial.[5][7] THF helps to solubilize the organic substrate, while water is necessary to dissolve the hydroxide base, creating a homogeneous reaction environment that accelerates the reaction. A typical ratio is 3:1:1 THF:MeOH:H₂O.

-

Temperature: While increasing the temperature can increase the reaction rate, it also significantly elevates the risk of side reactions, particularly epimerization (see Q2). It is preferable to run the reaction at a lower temperature (0 °C to room temperature) for a longer duration, monitoring closely by TLC or LC-MS.[8]

-

Non-Aqueous Conditions: For extremely stubborn cases, non-aqueous hydrolysis methods can be employed. A system using NaOH in a non-polar aprotic solvent like CH₂Cl₂ with a small amount of MeOH can be effective, as the hydroxide anion is poorly solvated and thus more nucleophilic.[2][9]

Q2: I'm observing epimerization at the α-carbon (C2). How can I prevent the formation of the diastereomeric product?

Answer: Epimerization at the α-carbon of proline derivatives is a significant risk under basic conditions. The α-proton is acidic and can be abstracted by the base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical integrity.[10][11]

Causality & Experimental Choices: The propensity for epimerization is directly related to the strength of the base, the temperature, and the reaction time. Stronger bases, higher temperatures, and longer exposure times all increase the likelihood of α-proton abstraction and subsequent racemization or epimerization.[12]

Troubleshooting & Solutions:

-

Use a Milder Base: As mentioned, LiOH is generally the base of choice. It is sufficiently nucleophilic to effect hydrolysis but is less basic than NaOH or KOH, reducing the risk of deprotonation.[5][6]

-

Maintain Low Temperatures: Perform the hydrolysis at 0 °C. This significantly slows the rate of both the desired hydrolysis and the undesired epimerization. While the reaction will take longer, it provides a much cleaner stereochemical outcome.

-

Minimize Reaction Time: Monitor the reaction progress diligently using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to basic conditions.

-

Careful Workup: Upon completion, neutralize the reaction mixture carefully and promptly with a mild acid (e.g., saturated NH₄Cl solution or cold, dilute HCl) while keeping the solution chilled in an ice bath.

Table 1: Comparison of Common Bases for Ester Hydrolysis

| Base | Typical Conditions | Advantages | Disadvantages |

| LiOH | THF/MeOH/H₂O, 0 °C to RT | Excellent for hindered esters; lower basicity reduces epimerization risk.[5][13] | More expensive than NaOH/KOH. |

| NaOH | MeOH/H₂O or THF/H₂O, RT to reflux | Inexpensive and readily available.[7] | Higher basicity increases epimerization risk; can form emulsions during workup. |

| KOH | MeOH/H₂O or EtOH/H₂O, RT to reflux | Potassium salts are often more soluble in organic solvents.[6] | Similar to NaOH, poses a significant risk of epimerization. |

Q3: My 4,4-dimethoxy ketal group is being cleaved during the process. What is causing this and how can I stop it?

Answer: The 4,4-dimethoxy group is a ketal, which is highly sensitive to acidic conditions.[] Cleavage of this group indicates that your reaction or, more likely, your workup procedure is exposing the molecule to a low pH environment.

Causality & Experimental Choices: The mechanism of ketal hydrolysis is acid-catalyzed.[15] Even trace amounts of strong acid can protonate one of the methoxy oxygens, initiating a cascade that leads to the formation of a 4-keto-proline derivative. Basic conditions, however, are generally very well tolerated by ketals.

Troubleshooting & Solutions:

-

Strictly Avoid Acidic Hydrolysis: Do not attempt to hydrolyze the ester using acid catalysis (e.g., HCl or H₂SO₄ in water), as this will rapidly cleave the ketal.

-

Controlled Acidic Workup: The most common point of failure is during the neutralization and extraction step. When quenching the basic reaction mixture, avoid adding a large excess of strong acid.

-

Recommended Method: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl), which has a slightly acidic pH (~4.5-6.0), or a carefully calculated amount of cold 1N HCl until the pH of the aqueous phase is between 6 and 7. Monitor the pH with litmus paper or a pH meter.

-

Avoid: Do not acidify to a pH of 1-2, as is common in other ester hydrolysis workups.

-

Caption: Key reaction pathways for hydrolysis and side product formation.

Recommended Experimental Protocol

This protocol is designed to be a self-validating system for the saponification of N-protected 4,4-dimethoxy proline methyl ester, prioritizing the minimization of side reactions.

Materials:

-

N-protected 4,4-dimethoxy proline methyl ester

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Deionized Water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the proline methyl ester (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 ratio, 0.1 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Addition of Base:

-

In a separate flask, dissolve LiOH·H₂O (1.5 - 2.0 eq) in deionized water to create a fresh aqueous solution (e.g., 1-2 M).

-

Add the aqueous LiOH solution dropwise to the cooled ester solution over 5-10 minutes. The mixture should remain clear or become slightly cloudy.

-

-

Reaction Monitoring:

-

Stir the reaction vigorously at 0 °C.

-

Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. A typical mobile phase for TLC is 10% MeOH in Dichloromethane (DCM) or 50% EtOAc in Hexanes, depending on the N-protecting group. The product carboxylic acid should have a lower Rf value and may streak.

-

-

Workup and Neutralization:

-

Once the starting material is consumed (typically 2-6 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl solution while maintaining the temperature at 0 °C.

-

Add the quenching solution until the pH of the aqueous layer is approximately 7. Check with pH paper.

-

Remove the THF and MeOH under reduced pressure using a rotary evaporator.

-

-

Extraction and Purification:

-

Transfer the remaining aqueous solution to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be purified further by column chromatography or crystallization if necessary.

-

Troubleshooting Workflow

Caption: A decision-tree workflow for troubleshooting the hydrolysis reaction.

References

-

Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484. Available from: [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available from: [Link]

-

Dziedzic, S. Z., & Jones, J. R. (1982). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Journal of Chromatography B: Biomedical Sciences and Applications, 228, 334-338. Available from: [Link]

-

Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Chapter 6 discusses methyl ester hydrolysis, highlighting LiOH for complex substrates). Available from: [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available from: [Link]

-

Bender, M. L., & Glasson, W. A. (1961). Mechanism of Alkaline Hydrolysis of Hindered Aromatic Esters, the BAL2 Mechanism. Journal of the American Chemical Society, 83(21), 4188-4192. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available from: [Link]

-

Gmeiner, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2306-2323. Available from: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Bases. Available from: [Link]

-

Batta, G., et al. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-237. Available from: [Link]

-

Salomon, C. J. (2001). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 57(49), 9813-9849. Available from: [Link]

-

Reddit r/Chempros Community. (2020). Isomerization during hydrolysis of a methyl ester. Available from: [Link]

-

Asano, Y., & Ito, H. (2015). Identification and Characterization of Bifunctional Proline Racemase/Hydroxyproline Epimerase from Archaea: Discrimination of Substrates and Molecular Evolution. PLoS ONE, 10(3), e0120649. Available from: [Link]

-

Kumar, S., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(34), 11164-11177. Available from: [Link]

-

Organic Syntheses. (n.d.). L-Proline. Org. Synth. 2013, 90, 322. Available from: [Link]

-

Caltech GPS Division of Geological and Planetary Sciences. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Available from: [Link]

-

Suárez-Castillo, O. R., et al. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH₂/LiBr/alcohol/H₂O. Journal of the Mexican Chemical Society, 55(3), 160-164. Available from: [Link]

-

Bull, S. D., et al. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Perkin Transactions 1, (22), 3112-3120. Available from: [Link]

-

Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

-

Khan Academy. (2014). Saponification - Base promoted ester hydrolysis. YouTube. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Bases - Wordpress [reagents.acsgcipr.org]

- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Solubility Enhancement for Protected 4,4-Dimethoxypyrrolidine-2-carboxylic Acid

Welcome to the technical support guide for researchers working with protected 4,4-Dimethoxypyrrolidine-2-carboxylic acid derivatives. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the solubility challenges often encountered with this class of compounds. Our goal is to equip you with the scientific rationale and practical steps needed to overcome these hurdles in your experiments.

Section 1: Understanding the Solubility Challenge

Before troubleshooting, it's crucial to understand the physicochemical properties of your molecule. Protected 4,4-Dimethoxypyrrolidine-2-carboxylic acid is an unnatural amino acid derivative with a unique structure that presents a solubility puzzle.

-

The Polar Core: The molecule features a pyrrolidine ring, a carboxylic acid, and two methoxy groups. The carboxylic acid is ionizable, and the ether oxygens are hydrogen bond acceptors. These features contribute to its inherent polarity.

-

The Non-Polar Shield: The amine is protected by a group such as tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethoxycarbonyl (Fmoc). These groups are large and hydrophobic, effectively acting as a "shield" that masks the polar core.[1] The large, non-polar surface area of the protecting group often dominates the molecule's overall solubility profile, leading to poor solubility in many common solvents.

-

The Resulting Amphipathic Nature: This combination of a polar core and a non-polar exterior gives the molecule an amphipathic character, meaning it has both hydrophilic and hydrophobic properties. This is why it may not be perfectly soluble in either highly polar (like water) or highly non-polar (like hexanes) solvents, forcing a more nuanced approach to solvent selection.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently receive.

Q1: My Boc/Fmoc-protected 4,4-Dimethoxypyrrolidine-2-carboxylic acid is not dissolving in my reaction solvent (e.g., Dichloromethane or Acetonitrile). What is my first step?

Answer: Your first step should be a systematic solvent screening with a small, representative sample of your compound. Do not use your entire batch of material for these tests. The goal is to identify a solvent or solvent class that can effectively solvate both the polar and non-polar regions of your molecule.

The choice of protecting group is a critical factor.[1][2]

-

For Boc-protected derivatives: These are generally less non-polar than their Fmoc counterparts. You may find success in moderately polar solvents.

-

For Fmoc-protected derivatives: The large, aromatic fluorenyl group makes these compounds significantly more non-polar and prone to π-π stacking.[3] Solvents capable of disrupting these interactions are often required.

Protocol 1: Systematic Solvent Screening provides a structured approach to this process. We recommend testing solvents from different classes.

| Solvent Class | Example Solvents | Rationale for Use |

| Chlorinated | Dichloromethane (DCM) | Good starting point for many organic reactions, dissolves non-polar compounds. |

| Ethers | Tetrahydrofuran (THF), 2-MeTHF | Moderately polar, can solvate both polar and non-polar moieties. |

| Polar Aprotic | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO) | Excellent for dissolving highly functionalized and difficult-to-solubilize compounds due to their high polarity and hydrogen bond accepting capabilities.[3][4] |

| Nitriles | Acetonitrile (MeCN) | Polar, but often less effective for highly non-polar protected amino acids. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Can be effective, especially if the carboxylic acid can be deprotonated, but may be incompatible with subsequent reaction steps. |

Q2: I've tried single solvents with limited success. What is the next logical step?

Answer: The next step is to explore the use of co-solvents, also known as binary solvent mixtures. It is a common and highly effective technique to enhance the solubility of compounds that have both polar and non-polar characteristics.[5][6] The principle is to combine two miscible solvents with different properties to create a mixture with the ideal "average" polarity to solvate your entire molecule.

Common Synergistic Pairs:

-

DCM/DMF or DCM/NMP: A workhorse combination. DCM effectively solvates the non-polar protecting group, while the small amount of DMF or NMP helps to break up solute-solute interactions and solvate the polar core.

-

THF/DMF or THF/DMSO: Similar to the above, offering a different polarity profile.

-

Acetonitrile/Water (with caution): For some protected amino acids, adding a small amount of water to an organic solvent can substantially improve solubility by solvating the charged carboxylate.[5] However, this is highly dependent on the stability of your compound and the requirements of your subsequent reaction.

Q3: Can I use temperature or pH to improve solubility?

Answer: Yes, both temperature and pH are powerful tools for manipulating solubility, but they must be used with a clear understanding of your molecule's stability.

-

Temperature Control: Gently heating the mixture can increase solubility.[7] However, be aware of the thermal stability of your protecting group and the compound itself. Boc and Fmoc groups are generally stable to moderate heat, but prolonged exposure to high temperatures should be avoided. Always check for degradation by TLC or LC-MS after heating.

-

pH Adjustment: This technique is highly effective but generally applies only when you intend to work with the deprotonated form of the molecule. By adding a mild, non-nucleophilic organic base (like triethylamine or DIPEA), you can deprotonate the carboxylic acid to form a carboxylate salt. This dramatically increases polarity and solubility in polar solvents like DMF, NMP, or even methanol.[7][8]

-

Critical Caveat: This is typically done immediately before a coupling reaction where the carboxylate is the desired reactive species. Converting the acid to a salt will fundamentally change its reactivity and may not be suitable for all applications.

-

Q4: I see some particulates even in the best solvent I've found. What should I do?

Answer: The presence of particulates after vigorous stirring or warming indicates you have a suspension, not a true solution. Sonication can be a useful physical method to aid dissolution.

-